6-(2-Fluoro-3-methoxyphenyl)picolinic acid
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Overview
Description
6-(2-Fluoro-3-methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO3 It is a derivative of picolinic acid, where the picolinic acid core is substituted with a 2-fluoro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoro-3-methoxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 2-fluoro-3-methoxybenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro or methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation Products: 6-(2-Fluoro-3-hydroxyphenyl)picolinic acid.
Reduction Products: 6-(2-Hydroxy-3-methoxyphenyl)picolinic acid.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Fluoro-3-methoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or cell signaling, leading to its observed effects.
Comparison with Similar Compounds
- 6-(3-Fluoro-4-methylphenyl)picolinic acid
- 6-(4-Methoxyphenyl)picolinic acid
- 6-(2-Fluorophenyl)picolinic acid
- 6-(2,4-Difluorophenyl)picolinic acid
Comparison:
- Uniqueness: 6-(2-Fluoro-3-methoxyphenyl)picolinic acid is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of both fluoro and methoxy groups can enhance its stability and solubility compared to other derivatives.
- Biological Activity: The specific substitution pattern may confer unique biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
6-(2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-11-7-2-4-8(12(11)14)9-5-3-6-10(15-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLNSPBKCKZQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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